molecular formula C10H10BrNO3 B1386899 (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 1171632-22-6

(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B1386899
CAS No.: 1171632-22-6
M. Wt: 272.09 g/mol
InChI Key: ITBADPSYLVCVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by the presence of a bromine atom at the 6th position and an acetic acid moiety attached to the 4th position of the benzoxazine ring.

Biochemical Analysis

Biochemical Properties

(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase-1 (COX-1) activity by approximately 40% at a concentration of 0.3 mg/ml . This inhibition is crucial as COX-1 is involved in the production of prostaglandins, which are important for inflammation and other physiological processes.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to reduced production of prostaglandins, thereby affecting inflammatory responses and other related cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of COX-1 by binding to its active site, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time Its stability and degradation are important factors to considerIn vitro and in vivo studies are essential to understand these temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe application in research and potential therapeutic uses .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes such as COX-1, influencing the production of metabolites like prostaglandins. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. Understanding these transport and distribution pathways is essential for determining its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-nitrophenol and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate formed undergoes cyclization to form the benzoxazine ring.

    Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex benzoxazine derivatives.
  • Employed in the development of new materials with unique properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry:

  • Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.

Comparison with Similar Compounds

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
  • 6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Uniqueness:

Properties

IUPAC Name

2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBADPSYLVCVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1CC(=O)O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 2
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 3
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 4
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 5
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Reactant of Route 6
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

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